molecular formula C13H13N5O2S2 B4229841 1-Methanesulfonyl-3-(pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine

1-Methanesulfonyl-3-(pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B4229841
M. Wt: 335.4 g/mol
InChI Key: LVYLFUVHTMHHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-3-(pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonyl-3-(pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Pyridinyl Group: This step may involve a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Attachment of the Thienylmethyl Group: This can be done through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-3-(pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-3-(pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating receptor activity to produce therapeutic effects.

    Pathway Modulation: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(methylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
  • 1-(methylsulfonyl)-3-(2-thienyl)-1H-1,2,4-triazol-5-amine

Uniqueness

1-Methanesulfonyl-3-(pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-methylsulfonyl-5-pyridin-3-yl-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S2/c1-22(19,20)18-13(15-9-11-5-3-7-21-11)16-12(17-18)10-4-2-6-14-8-10/h2-8H,9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYLFUVHTMHHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methanesulfonyl-3-(pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 2
1-Methanesulfonyl-3-(pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 3
1-Methanesulfonyl-3-(pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 4
1-Methanesulfonyl-3-(pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-Methanesulfonyl-3-(pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-Methanesulfonyl-3-(pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine

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